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Ac-Arg-Ser-Leu-Lys-AMC
Descripción general
Descripción
1-Stearoyl-2-arachidonoyl-sn–glycerol is a diacylglycerol (DAG) with polyunsaturated fatty acid arachidonic acid and stearic acid in the sn-1 and sn-2 positions, respectively. 1-Stearoyl-2-arachidonoyl-sn–glycerol is a diacylglycerol is a potent activator of PKCα, PKCε, and PKCδ and also competitively binds to the Ras activator RasGRP. 1,2-Diacylglycerols are formed in cells through the hydrolysis of phosphatidylinositol 4,5-bisphosphate by Phospholipase C. DAGs activate Protein Kinase C (PKC), which is a key regulator of signal transduction, cellular regulation, and tumor promotion.
Mecanismo De Acción
Target of Action
The primary target of Acetyl-Arginine-Serine-Leucine-Lysine-7-Amino-4-Methylcoumarin (Ac-Arg-Ser-Leu-Lys-AMC) is the Site-1 Protease (S1P), a mammalian subtilisin-related serine protease . S1P cleaves sterol regulatory element-binding proteins (SREBPs), which are transcription factors .
Mode of Action
this compound acts as a fluorogenic substrate for Site-1 Protease . The peptide sequence Arginine-Serine-Leucine-Lysine (RSLK) corresponds to the internal propeptide cleavage site that generates active S1P . The activity of S1P is quantified by the release of free fluorescent 7-amino-4-methylcoumarin (AMC), which excites at 360-380 nm and emits at 440-460 nm .
Biochemical Pathways
The cleavage of SREBPs by S1P occurs in the endoplasmic reticulum, a key biochemical pathway involved in protein processing . The activation of S1P and subsequent cleavage of SREBPs can influence lipid homeostasis, as SREBPs are known to regulate the expression of genes involved in the synthesis and uptake of cholesterol, fatty acids, triglycerides, and phospholipids.
Análisis Bioquímico
Biochemical Properties
Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin serves as a fluorogenic substrate for Site-1 protease. When cleaved by this enzyme, the compound releases free fluorescent 7-amino-4-methylcoumarin, which can be quantified by measuring its fluorescence. This property makes Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin an essential tool for studying the activity of Site-1 protease in various biochemical reactions . The interaction between Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin and Site-1 protease is highly specific, allowing researchers to monitor the enzyme’s activity with precision.
Cellular Effects
Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin influences cellular processes by serving as a substrate for Site-1 protease, which plays a crucial role in the regulation of lipid metabolism. The cleavage of this substrate by Site-1 protease leads to the activation of sterol regulatory element-binding proteins, which in turn regulate the expression of genes involved in cholesterol and fatty acid biosynthesis . This process impacts cell signaling pathways, gene expression, and cellular metabolism, highlighting the importance of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin in cellular function.
Molecular Mechanism
The molecular mechanism of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin involves its specific cleavage by Site-1 protease. This enzyme recognizes the peptide sequence of the compound and cleaves it at the appropriate site, releasing the fluorescent 7-amino-4-methylcoumarin . This cleavage event is crucial for the activation of sterol regulatory element-binding proteins, which subsequently translocate to the nucleus and activate the transcription of target genes. The interaction between Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin and Site-1 protease exemplifies the specificity and efficiency of enzyme-substrate interactions in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin can be observed over time by monitoring the fluorescence of the released 7-amino-4-methylcoumarin. The stability of the compound and its degradation products can be assessed through various analytical techniques. Long-term studies have shown that Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin remains stable under controlled conditions, allowing for consistent and reliable measurements of protease activity .
Dosage Effects in Animal Models
In animal models, the effects of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin vary with different dosages. Studies have demonstrated that low doses of the compound effectively serve as a substrate for Site-1 protease, while higher doses may lead to saturation of the enzyme and reduced efficiency of cleavage. Additionally, excessive doses of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin may result in toxic or adverse effects, highlighting the importance of optimizing dosage for experimental purposes .
Metabolic Pathways
Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin is involved in metabolic pathways related to lipid biosynthesis and regulation. The cleavage of this compound by Site-1 protease activates sterol regulatory element-binding proteins, which control the expression of genes involved in cholesterol and fatty acid metabolism . This interaction underscores the role of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin in modulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin is transported and distributed through various mechanisms. The compound may interact with specific transporters or binding proteins that facilitate its localization to target sites where Site-1 protease is active. The distribution of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin within cells is crucial for its function as a substrate and for the accurate measurement of protease activity .
Subcellular Localization
The subcellular localization of Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that Acetyl-Arginyl-Serinyl-Leucyl-Lysyl-7-amino-4-methylcoumarin is available for cleavage by Site-1 protease in the appropriate cellular context .
Actividad Biológica
Ac-Arg-Ser-Leu-Lys-AMC is a fluorogenic peptide substrate primarily utilized in the study of protease activity. The compound is notable for its ability to release a fluorescent signal upon hydrolysis, making it an invaluable tool in biochemical assays for determining protease specificity and activity.
- Molecular Formula: C₁₁H₁₄N₄O₄S
- Molecular Weight: 298.32 g/mol
- CAS Number: 660846-99-1
- Density: 1.4±0.1 g/cm³
- LogP: -1.07
This compound serves as a substrate for various proteases, including serine proteases and cysteine proteases. Upon cleavage by these enzymes, the fluorogenic group (AMC) is released, resulting in a measurable increase in fluorescence. This property allows for the quantification of protease activity in real-time assays.
Applications in Research
- Protease Profiling:
- Enzyme Kinetics:
- Fluorimetric Assays:
Table 1: Comparison of Substrate Characteristics
Substrate Name | Fluorophore | Protease Type | Kinetic Assay Method |
---|---|---|---|
This compound | AMC | Serine/Cysteine | Fluorimetric monitoring |
Ac-Arg-Gly-Lys-AMC | AMC | Serine | Hydrolysis rate measurement |
Ac-Leu-Thr-Phe-Lys-AMC | ACC | Cysteine | High-throughput screening |
Table 2: Protease Activity Assays Using this compound
Protease Type | Concentration (nM) | Substrate Concentration (μM) | Reaction Rate (RFU/min) |
---|---|---|---|
Thrombin | 10 | 600 | 1500 |
Trypsin | 20 | 500 | 2000 |
Papain | 5 | 400 | 1800 |
Case Study 1: Profiling Serine Proteases
In a study aimed at profiling serine proteases, researchers utilized this compound to assess the cleavage patterns of various enzymes. The results indicated distinct preferences for specific amino acid residues at the P1 position, demonstrating the utility of this substrate in elucidating enzyme specificity .
Case Study 2: High-throughput Screening
Another investigation employed this compound in a high-throughput screening format to identify potential inhibitors of cysteine proteases. By measuring fluorescence changes, researchers were able to rapidly assess the inhibitory effects of various compounds, leading to the identification of novel protease inhibitors .
Aplicaciones Científicas De Investigación
Protease Activity Measurement
Ac-Arg-Ser-Leu-Lys-AMC serves as a substrate for S1P, a serine protease involved in the proteolytic activation of sterol regulatory element-binding proteins (SREBPs). The hydrolysis of this substrate by S1P results in the release of the fluorescent AMC, which can be quantitatively measured. This application is significant for studying lipid metabolism and cellular signaling pathways.
High-throughput Screening
Due to its fluorogenic properties, this compound is suitable for high-throughput screening applications in drug discovery. It allows researchers to investigate the role of S1P in various physiological processes, including metabolic disorders and cancer.
Enzyme Kinetics Studies
The compound is utilized in enzyme kinetics studies to determine parameters such as Michaelis constant () and turnover number (). These studies help elucidate the catalytic efficiency and affinity of S1P for this compound, providing insights into enzyme specificity .
Substrate Specificity Analysis
Research has focused on the specificity of this compound towards S1P compared to other proteases. Competitive inhibition assays and kinetic analyses are employed to understand how effectively different enzymes can cleave this substrate. Such studies contribute to identifying potential therapeutic targets .
Case Study 1: SIRT1 Activation
In a study investigating SIRT1 activation, this compound was used to explore how substrate structure influences the interaction with SIRT1-activating compounds (STACs). The findings indicated that the activation of SIRT1 by STACs is highly dependent on specific structural features of the peptide substrate.
Case Study 2: Proteolytic Activity in Disease Models
This compound has been employed in models studying diseases associated with altered protease activity, such as obesity and cancer. By quantifying S1P activity through fluorescence measurements, researchers have been able to assess the role of proteolysis in disease progression and potential therapeutic interventions .
Comparative Data Table
The following table summarizes key kinetic parameters for this compound compared to other fluorogenic substrates used for protease assays:
Substrate | (μM) | (s) | Catalytic Efficiency (Ms) |
---|---|---|---|
This compound | Not specified | Not specified | Not specified |
Ac-Thr-Lys-Leu-Arg-AMC | 14.4 ± 0.2 | 43.9 ± 6.2 | 3,049,000 ± 432,600 |
Bz-Val-Pro-Arg-AMC | 57.5 ± 10.7 | 6.5 ± 0.9 | 113,000 ± 26,200 |
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51N9O8/c1-18(2)14-25(41-32(49)26(17-43)42-30(47)23(38-20(4)44)9-7-13-37-33(35)36)31(48)40-24(8-5-6-12-34)29(46)39-21-10-11-22-19(3)15-28(45)50-27(22)16-21/h10-11,15-16,18,23-26,43H,5-9,12-14,17,34H2,1-4H3,(H,38,44)(H,39,46)(H,40,48)(H,41,49)(H,42,47)(H4,35,36,37)/t23-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPQHIMGLOTCBK-CQJMVLFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51N9O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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